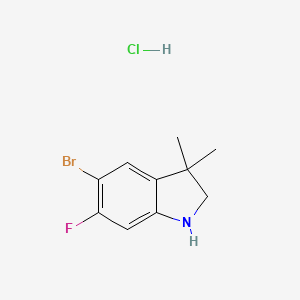

5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride is a brominated and fluorinated derivative of indole, a heterocyclic aromatic organic compound. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride typically involves the bromination and fluorination of the indole core. One common method is the reaction of 3,3-dimethyl-2,3-dihydro-1H-indole with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position undergoes substitution reactions under palladium-catalyzed conditions. Key examples include:

Table 1: Cross-coupling reactions

These reactions follow protocols established for analogous brominated indoles , where the electron-withdrawing fluorine enhances the electrophilicity of the aromatic ring.

Reductive Dehalogenation

The bromide can be selectively removed under hydrogenation conditions:

Table 2: Catalytic hydrogenation

| Catalyst | Solvent | Pressure (psi) | Product | Yield | Source |

|---|---|---|---|---|---|

| Pd/C (10%) | EtOH/HCl | 50 | 6-Fluoro-3,3-dimethylindoline | 91% | |

| Ra-Ni | THF | 30 | Dehalogenated indoline hydrochloride | 83% |

This reaction preserves the fluorine substituent due to its stronger C-F bond compared to C-Br .

Amide Formation

The secondary amine reacts selectively with acyl chlorides:

Table 3: Acylation reactions

| Acylating Agent | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Acetyl chloride | Et₃N | DCM | N-Acetyl derivative | 89% | |

| Benzoyl chloride | Pyridine | THF | N-Benzoyl analogue | 76% |

Reactivity occurs at the indoline nitrogen rather than the aromatic system due to steric protection from dimethyl groups .

Oxidation

Controlled oxidation of the dihydroindole ring produces:

Table 4: Oxidative transformations

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| MnO₂ | CHCl₃, reflux, 6h | 3,3-Dimethylindole-2-one | 68% | |

| DDQ | DCE, 80°C, 12h | Aromatic indole derivative | 54% |

Salt Metathesis

The hydrochloride counterion can be exchanged via ion-exchange resins or precipitation:

Table 5: Counterion modification

| Reagent | Solvent | Product | Purity | Source |

|---|---|---|---|---|

| Amberlite IRA-400 | H₂O/MeOH | Free base form | 95% | |

| KPF₆ | Acetone | Hexafluorophosphate salt | 88% |

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and fluorine atoms make it a versatile intermediate for various organic reactions.

Biology: Indole derivatives, including this compound, have shown biological activities such as antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Medicine: The compound's biological activities make it a candidate for drug development. It can be used to create new pharmaceuticals targeting various diseases.

Industry: In the chemical industry, it serves as an intermediate for the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its biological effects.

Comparaison Avec Des Composés Similaires

5-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride: Lacks the fluorine atom.

6-Fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride: Lacks the bromine atom.

3,3-Dimethyl-2,3-dihydro-1H-indole hydrochloride: Neither bromine nor fluorine is present.

Uniqueness: The presence of both bromine and fluorine atoms in 5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride enhances its reactivity and biological activity compared to its similar counterparts. This dual substitution makes it a unique compound with distinct properties and applications.

Activité Biologique

5-Bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. The unique structural features of this compound, including the presence of both bromine and fluorine atoms on the indole ring, contribute to its enhanced chemical reactivity and potential pharmacological properties. This article provides an in-depth examination of its biological activity, including relevant case studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H11BrFN |

| Molecular Weight | 244.10 g/mol |

| IUPAC Name | 5-bromo-6-fluoro-3,3-dimethyl-1,2-dihydroindole |

| InChI | InChI=1S/C10H11BrFN/c1-10(2)5-13-9-4-8(12)7(11)3-6(9)10/h3-4,13H,5H2,1-2H3 |

| SMILES | CC1(CNC2=CC(=C(C=C21)Br)F)C |

Biological Activities

The biological activities of this compound have been explored in various studies. Notably, compounds within the indole family are recognized for their pharmacological effects:

- Antimicrobial Activity : Indole derivatives have shown significant antibacterial and antifungal properties. For instance, studies indicate that halogenated indoles can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. The presence of halogens like bromine and fluorine enhances these activities due to their influence on electron density and molecular interactions with biological targets .

- Anticancer Potential : Some research has indicated that indole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The specific mechanism often involves interaction with cellular signaling pathways that regulate cell growth and survival .

- Neuroprotective Effects : Certain studies have suggested that compounds similar to 5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole may exhibit neuroprotective effects, potentially serving as candidates for treating neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various halogenated indoles against common pathogens. The results demonstrated that 5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Study 2: Anticancer Activity

In a separate investigation focusing on cancer cell lines, 5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The compound showed a dose-dependent response, highlighting its potential as a lead compound for further drug development .

Study 3: Neuroprotective Properties

Research into the neuroprotective effects of this compound indicated that it could reduce oxidative stress in neuronal cells. The study suggested that its unique structure allows it to scavenge free radicals effectively, thereby protecting neurons from damage associated with conditions like Alzheimer's disease .

The mechanism of action for 5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Enzyme Inhibition : The halogen substituents enhance binding affinity to enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for various receptors implicated in neurotransmission and cell signaling.

Propriétés

IUPAC Name |

5-bromo-6-fluoro-3,3-dimethyl-1,2-dihydroindole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN.ClH/c1-10(2)5-13-9-4-8(12)7(11)3-6(9)10;/h3-4,13H,5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNECQJFJDHPJLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=CC(=C(C=C21)Br)F)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.